N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA, CAS: 868-63-3) is a rapidly polymerizing, hydrophilic, and cleavable bifunctional crosslinker utilized in the synthesis of advanced polyacrylamide and PEG-based hydrogels. Structurally distinct from standard bisacrylamide due to its vicinal diol bridge, DHEBA allows for post-polymerization network degradation via oxidative cleavage with sodium periodate or alkaline hydrolysis [1]. For procurement and material selection, DHEBA represents a targeted upgrade over permanent crosslinkers by enabling controlled gel dissolution, programmable porosity expansion, and the generation of reactive aldehyde sites for downstream bioconjugation, all while maintaining the rapid gelation kinetics required for scalable manufacturing [2].
Substituting DHEBA with the industry-standard N,N'-methylenebisacrylamide (BIS) results in a permanent, non-degradable polymer network, completely eliminating the ability to dissolve the matrix for biomolecule recovery or to expand pore sizes post-synthesis [1]. Conversely, attempting to substitute DHEBA with other cleavable alternatives, such as the periodate-cleavable N,N'-diallyltartardiamide (DATD) or the redox-cleavable N,N'-bis(acryloyl)cystamine (BAC), introduces severe kinetic bottlenecks. DATD acts as a polymerization inhibitor at higher concentrations, leading to incomplete gelation, while BAC requires significantly longer curing times [2]. DHEBA provides the cleavability of DATD with the rapid, reliable polymerization kinetics of standard BIS, ensuring manufacturing workflows remain efficient [2].
When formulating hydrogels, the choice of cleavable crosslinker dramatically impacts curing time and structural integrity. Kinetic studies demonstrate that DHEBA polymerizes at a rate nearly identical to standard BIS, achieving full polymerization within 30 minutes at 3–5% crosslinker concentration [1]. In stark contrast, the common periodate-cleavable substitute DATD acts as a polymerization inhibitor, often failing to fully polymerize or requiring overnight reactions, while the redox-cleavable BAC requires at least 3 hours under identical conditions[1].
| Evidence Dimension | Time to full polymerization (at 3-5% crosslinker concentration) |
| Target Compound Data | ≤ 30 minutes |
| Comparator Or Baseline | DATD (Inhibits polymerization / requires overnight); BAC (≥ 3 hours) |
| Quantified Difference | >6x faster polymerization than BAC; eliminates the kinetic inhibition seen with DATD. |
| Conditions | Room temperature radical polymerization in aqueous solution. |
Ensures rapid, reproducible gel casting and high-throughput manufacturing, eliminating the severe kinetic bottlenecks associated with other degradable crosslinkers.
Unlike standard BIS, which remains chemically inert post-polymerization, the vicinal diols in DHEBA undergo stoichiometric oxidative cleavage when exposed to sodium periodate (e.g., 50 mM NaIO4) [1]. This cleavage not only reduces the crosslinking density to widen the pore size distribution for enhanced macromolecular mass transport, but it simultaneously generates two reactive aldehyde groups per cleaved molecule [1]. These aldehydes enable direct, mild-condition bioconjugation, such as capturing IgG antibodies via reductive amination, without requiring pre-modification of the target biomolecules [2].
| Evidence Dimension | Reactive groups generated per cleaved crosslink |
| Target Compound Data | 2 aldehyde groups per crosslink |
| Comparator Or Baseline | N,N'-Methylenebisacrylamide (BIS) (0 reactive groups / non-cleavable) |
| Quantified Difference | 100% increase in intrinsic bioconjugation sites post-cleavage compared to the inert baseline. |
| Conditions | 50 mM sodium periodate treatment at 50 °C. |
Allows manufacturers to combine hydrogel pore-size tuning and 3D bioprobe functionalization into a single, streamlined post-polymerization step.
In advanced multi-network systems, crosslinkers must be selectively degraded without disrupting adjacent polymer scaffolds. DHEBA provides distinct orthogonal cleavage capabilities because it can be degraded via alkaline hydrolysis (e.g., using dilute NaOH), whereas other networks crosslinked with DATD require sodium metaperiodate, and BAC networks require reducing agents like DTT [1]. This allows DHEBA to be used as a first-round swellable matrix that is selectively dissolved without prematurely degrading secondary networks [1].
| Evidence Dimension | Cleavage trigger specificity |
| Target Compound Data | Cleavable by dilute base (NaOH) or periodate |
| Comparator Or Baseline | BAC (Requires reducing agents like DTT); DATD (Primarily periodate-dependent in ExM workflows) |
| Quantified Difference | Enables 100% orthogonal dissolution in multi-gel systems where redox or specific oxidative triggers must be avoided. |
| Conditions | Multi-round polymer network synthesis and selective degradation (e.g., iExM protocols). |
Crucial for procuring materials for complex, multi-stage hydrogel assemblies where selective, step-wise matrix degradation is required without cross-reactivity.
DHEBA is a highly effective crosslinker for PEG-based hydrogel microparticles used in point-of-care immunoassays. Its periodate cleavage simultaneously expands porosity for rapid target diffusion and generates aldehydes for direct 3D antibody immobilization [1].
DHEBA is selected for first-round swellable polymer networks in iExM workflows. Its susceptibility to alkaline cleavage allows researchers to selectively dissolve the primary gel matrix without affecting secondary networks, enabling up to 20x linear expansion for nanoscale imaging [2].
Engineered for preparative electrophoresis workflows where intact proteins or nucleic acids must be recovered post-separation. DHEBA-crosslinked gels can be rapidly dissolved under mild periodate or alkaline conditions, avoiding the harsh physical extraction required by standard BIS gels[3].
Irritant